molecular formula C7H2Cl4F6O2 B12064189 2-Propenoic acid, 2-chloro-, 2,2,2-trichloro-1,1-bis(trifluoromethyl)ethyl ester CAS No. 2043217-94-1

2-Propenoic acid, 2-chloro-, 2,2,2-trichloro-1,1-bis(trifluoromethyl)ethyl ester

Cat. No.: B12064189
CAS No.: 2043217-94-1
M. Wt: 373.9 g/mol
InChI Key: SFEYWIAXUIENRV-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-chloro-, 2,2,2-trichloro-1,1-bis(trifluoromethyl)ethyl ester is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-chloro-, 2,2,2-trichloro-1,1-bis(trifluoromethyl)ethyl ester typically involves the esterification of 2-Propenoic acid with 2,2,2-trichloro-1,1-bis(trifluoromethyl)ethanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-chloro-, 2,2,2-trichloro-1,1-bis(trifluoromethyl)ethyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.

    Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with electrophiles or nucleophiles.

    Polymerization: The compound can undergo polymerization to form high molecular weight polymers with unique properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and aryl halides, with catalysts such as palladium or copper.

    Addition Reactions: Reagents such as hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2) are commonly used.

    Polymerization: Initiators such as peroxides or azo compounds are used to initiate the polymerization process.

Major Products Formed

    Substitution Reactions: The major products are substituted derivatives of the original compound.

    Addition Reactions: The major products are addition compounds with the electrophile or nucleophile added across the double bond.

    Polymerization: The major products are polymers with repeating units derived from the original monomer.

Scientific Research Applications

2-Propenoic acid, 2-chloro-, 2,2,2-trichloro-1,1-bis(trifluoromethyl)ethyl ester has several scientific research applications, including:

    Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties, such as high thermal stability and chemical resistance.

    Biology: Investigated for its potential use in the development of bioactive compounds and as a building block for biologically active molecules.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of coatings, adhesives, and sealants with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-chloro-, 2,2,2-trichloro-1,1-bis(trifluoromethyl)ethyl ester involves its interaction with molecular targets through its reactive functional groups. The presence of halogen atoms enhances its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, or other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenoic acid, 2-chloro-, 2,2,2-trichloro-1,1-bis(trifluoromethyl)ethyl ester is unique due to its high halogen content, which imparts distinct chemical and physical properties. The presence of multiple chlorine and fluorine atoms enhances its reactivity and stability, making it suitable for specialized applications in various fields.

Properties

CAS No.

2043217-94-1

Molecular Formula

C7H2Cl4F6O2

Molecular Weight

373.9 g/mol

IUPAC Name

[1,1,1-trichloro-3,3,3-trifluoro-2-(trifluoromethyl)propan-2-yl] 2-chloroprop-2-enoate

InChI

InChI=1S/C7H2Cl4F6O2/c1-2(8)3(18)19-4(5(9,10)11,6(12,13)14)7(15,16)17/h1H2

InChI Key

SFEYWIAXUIENRV-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)OC(C(F)(F)F)(C(F)(F)F)C(Cl)(Cl)Cl)Cl

Origin of Product

United States

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